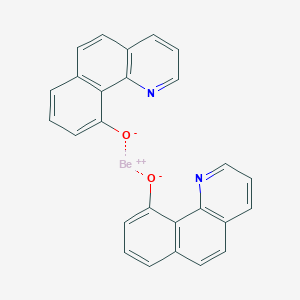
BeBq2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BeBq2: is a complex compound with the chemical formula C26H16BeN2O2. It is commonly used as an emitting and electron transport material in organic light-emitting devices (OLEDs). This compound is known for its excellent electroluminescence and electron-transport properties, making it superior to other materials like tris(8-hydroxyquinolinato)aluminum .
Vorbereitungsmethoden
The preparation of BeBq2 involves several steps of chemical synthesis. A typical synthesis method includes using caustic as an alkaline reagent and reacting a berylliate or beryllium alkoxide to obtain the product . The compound is often produced as a yellow powder or crystals and is used in high-purity forms for industrial applications .
Analyse Chemischer Reaktionen
BeBq2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include caustic alkalis and beryllium salts. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
BeBq2 has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of BeBq2 involves its ability to transport electrons efficiently. The compound’s molecular structure allows for effective charge transfer, which is crucial for its role in OLEDs. The energy level alignment at the interfaces of the compound with other materials, such as polyethyleneimine (PEI) and indium tin oxide (ITO), further enhances its electron injection capabilities .
Vergleich Mit ähnlichen Verbindungen
BeBq2 is often compared with other similar compounds, such as:
Tris(8-hydroxyquinolinato)aluminum (Alq3): While Alq3 is a popular electron-transport material, this compound has superior electroluminescence and charge transport properties.
Bis(8-hydroxyquinolinato)zinc (Znq2): Another similar compound used in OLEDs, but with different electronic properties and applications.
Eigenschaften
CAS-Nummer |
148896-39-3 |
|---|---|
Molekularformel |
C26H18BeN2O2+2 |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
beryllium;benzo[h]quinolin-1-ium-10-olate |
InChI |
InChI=1S/2C13H9NO.Be/c2*15-11-5-1-3-9-6-7-10-4-2-8-14-13(10)12(9)11;/h2*1-8,15H;/q;;+2 |
InChI-Schlüssel |
GQVWHWAWLPCBHB-UHFFFAOYSA-N |
SMILES |
[Be+2].C1=CC2=C(C(=C1)[O-])C3=C(C=CC=N3)C=C2.C1=CC2=C(C(=C1)[O-])C3=C(C=CC=N3)C=C2 |
Kanonische SMILES |
[Be+2].C1=CC2=C(C(=C1)[O-])C3=C(C=CC=[NH+]3)C=C2.C1=CC2=C(C(=C1)[O-])C3=C(C=CC=[NH+]3)C=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















